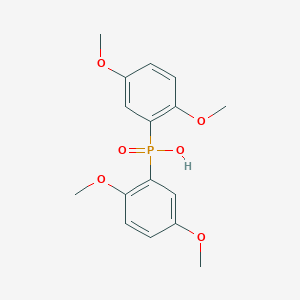
Bis(2,5-dimethoxyphenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dimethoxyphenyl)phosphinic acid: is an organophosphorus compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a phosphinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethoxyphenyl)phosphinic acid typically involves the reaction of 2,5-dimethoxyphenyl derivatives with phosphinic acid precursors. One common method is the reaction of 2,5-dimethoxyphenyl magnesium bromide with dichlorophosphine, followed by hydrolysis to yield the desired phosphinic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,5-dimethoxyphenyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Phosphonic acids, phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids and derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(2,5-dimethoxyphenyl)phosphinic acid is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .
Medicine: The compound’s bioisosteric properties make it a candidate for drug development. It can mimic the behavior of natural phosphates and phosphonates, potentially leading to the development of new pharmaceuticals .
Industry: In industrial applications, this compound is used in the formulation of flame retardants, plasticizers, and stabilizers for polymers. Its ability to enhance the thermal stability and flame resistance of materials is particularly valuable .
Mécanisme D'action
The mechanism by which bis(2,5-dimethoxyphenyl)phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby blocking the access of natural substrates. Additionally, its ability to form stable complexes with metal ions can modulate the activity of metalloenzymes .
Comparaison Avec Des Composés Similaires
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Sodium phenylphosphinate
- (4-phenylbutyl)phosphinic acid
Comparison: Bis(2,5-dimethoxyphenyl)phosphinic acid is unique due to the presence of methoxy groups on the aromatic rings, which can influence its reactivity and binding properties. Compared to other phosphinic acids, it may exhibit different solubility, stability, and interaction profiles with biological targets. The methoxy groups can also enhance its electron-donating ability, affecting its behavior in chemical reactions .
Propriétés
Numéro CAS |
67278-16-4 |
|---|---|
Formule moléculaire |
C16H19O6P |
Poids moléculaire |
338.29 g/mol |
Nom IUPAC |
bis(2,5-dimethoxyphenyl)phosphinic acid |
InChI |
InChI=1S/C16H19O6P/c1-19-11-5-7-13(21-3)15(9-11)23(17,18)16-10-12(20-2)6-8-14(16)22-4/h5-10H,1-4H3,(H,17,18) |
Clé InChI |
DKNOUHFQUXHNMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)P(=O)(C2=C(C=CC(=C2)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


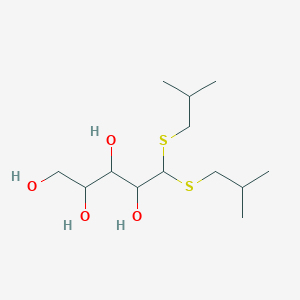
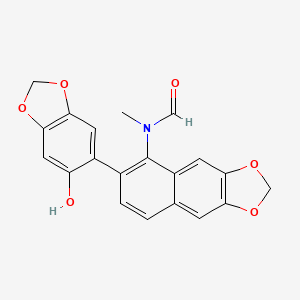

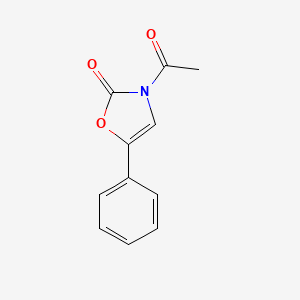
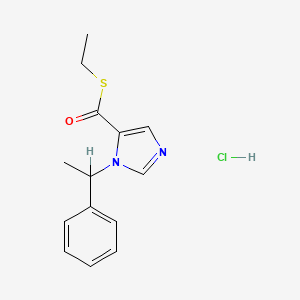
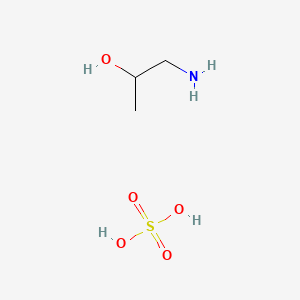
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
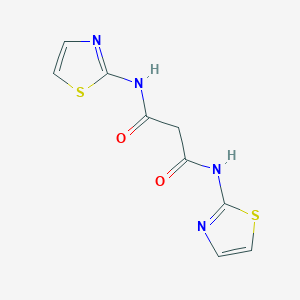
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)

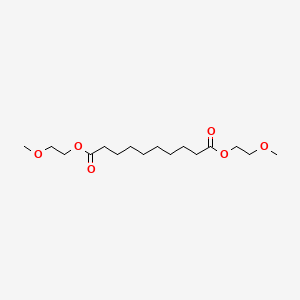
![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
